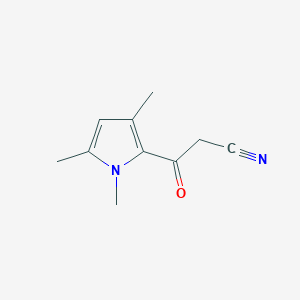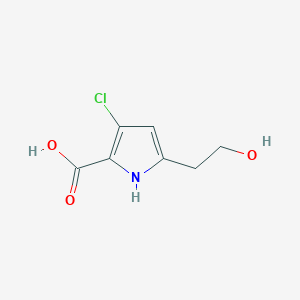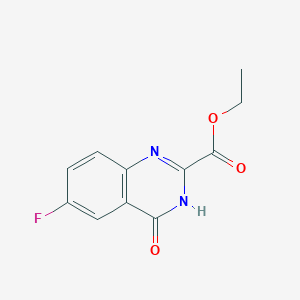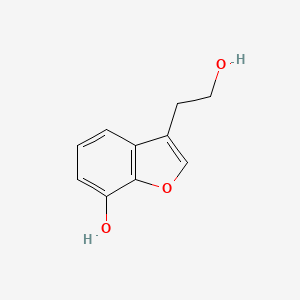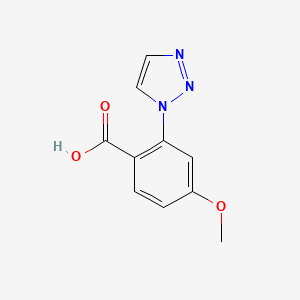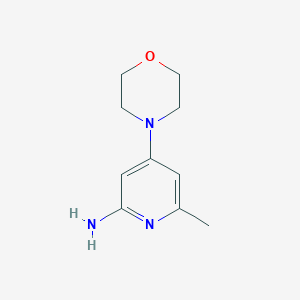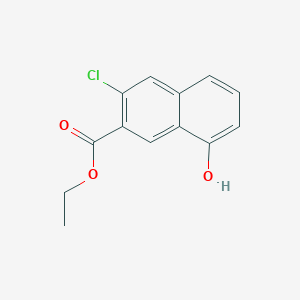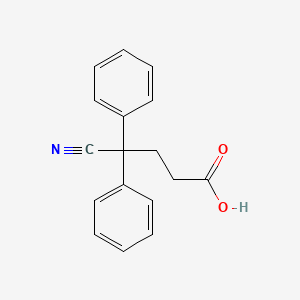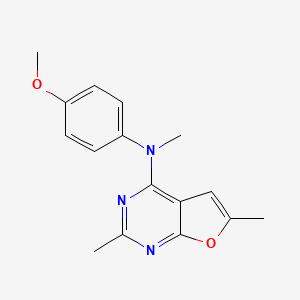
AAG-1
描述
. This compound has been investigated for its potential therapeutic applications, particularly in the field of oncology.
准备方法
The synthesis of AAG-1 involves several steps, starting with the preparation of the furo(2,3-d)pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound
化学反应分析
AAG-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the furo(2,3-d)pyrimidine core.
科学研究应用
AAG-1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as an anti-cancer agent, particularly in the treatment of lung adenocarcinoma . It has been demonstrated to inhibit cell growth and induce apoptosis in cancer cells, making it a valuable compound for cancer research .
作用机制
The mechanism of action of AAG-1 involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins . By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to the inhibition of cancer cell growth and induction of apoptosis . This mechanism highlights the potential of this compound as a therapeutic agent for cancer treatment.
相似化合物的比较
AAG-1 can be compared to other similar compounds, such as tanespimycin (17-AAG), monorden, and alvespimycin, which are also Hsp90 inhibitors . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and specific interactions with Hsp90 . This uniqueness may contribute to its distinct pharmacological properties and potential advantages in therapeutic applications.
属性
CAS 编号 |
1204408-18-3 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O2/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12/h5-9H,1-4H3 |
InChI 键 |
KVMLMFRXRZLEGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
